3,4-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves the following steps:
Formation of 2-phenyl-1,3-benzoxazole: This can be achieved by cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 3,4-dimethylbenzamide group: The 2-phenyl-1,3-benzoxazole core is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted benzamide derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzoxazole core is valuable in the design of new materials with unique properties.
Biology: The biological applications of 3,4-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide include its use as a potential antimicrobial and anticancer agent. Studies have shown its efficacy against various bacterial and fungal strains, as well as its ability to inhibit cancer cell growth.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and certain types of cancer.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(3,4-dimethoxybenzoyl)-N'-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiourea
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitro-3-methylbenzamide
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
Uniqueness: 3,4-Dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide stands out due to its specific substitution pattern on the benzamide group and the presence of the phenyl group on the benzoxazole ring. These structural features contribute to its unique chemical and biological properties, making it distinct from other benzoxazole derivatives.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-8-9-17(12-15(14)2)21(25)23-18-10-11-20-19(13-18)24-22(26-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURXMLKMHFWVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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